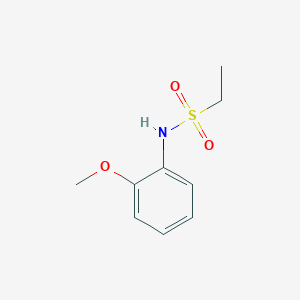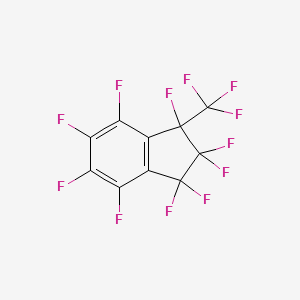
1,1,2,2,3,4,5,6,7-Nonafluoro-3-(trifluoromethyl)-2,3-dihydro-1H-indene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,2,2,3,4,5,6,7-Nonafluoro-3-(trifluoromethyl)-2,3-dihydro-1H-indene is a fluorinated organic compound known for its unique chemical structure and properties. The compound is characterized by the presence of multiple fluorine atoms, which contribute to its high stability and reactivity. It is used in various scientific research applications due to its distinctive chemical behavior.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2,3,4,5,6,7-Nonafluoro-3-(trifluoromethyl)-2,3-dihydro-1H-indene typically involves the fluorination of indene derivatives. The reaction conditions often require the use of strong fluorinating agents such as elemental fluorine or fluorine-containing compounds under controlled temperatures and pressures. The process may also involve catalysts to enhance the reaction efficiency.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The production methods are designed to ensure high yield and purity of the final product, with stringent safety measures in place to handle the hazardous materials involved.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,2,2,3,4,5,6,7-Nonafluoro-3-(trifluoromethyl)-2,3-dihydro-1H-indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated ketones or carboxylic acids.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, often requiring controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include various fluorinated derivatives, which retain the core indene structure while incorporating new functional groups. These products are valuable intermediates in the synthesis of more complex molecules.
Wissenschaftliche Forschungsanwendungen
1,1,2,2,3,4,5,6,7-Nonafluoro-3-(trifluoromethyl)-2,3-dihydro-1H-indene is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of advanced materials and fluorinated compounds.
Biology: The compound is used in studies involving fluorinated biomolecules and their interactions.
Medicine: Research into fluorinated pharmaceuticals often involves this compound due to its stability and bioactivity.
Industry: It is employed in the development of high-performance materials, including polymers and coatings, due to its unique properties.
Wirkmechanismus
The mechanism by which 1,1,2,2,3,4,5,6,7-Nonafluoro-3-(trifluoromethyl)-2,3-dihydro-1H-indene exerts its effects involves interactions with molecular targets through its fluorine atoms. These interactions can influence the compound’s reactivity, stability, and binding affinity to various substrates. The pathways involved often include electron transfer processes and the formation of stable complexes with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1,2,3,4,4,5,6,7-Nonafluoro-8-methylnaphthalene
- 1,1,2,2,3,4,5,6,7-Nonafluoro-3-(trifluoromethyl)indene
Uniqueness
1,1,2,2,3,4,5,6,7-Nonafluoro-3-(trifluoromethyl)-2,3-dihydro-1H-indene stands out due to its high degree of fluorination, which imparts exceptional stability and reactivity
Eigenschaften
CAS-Nummer |
56594-69-5 |
|---|---|
Molekularformel |
C10F12 |
Molekulargewicht |
348.09 g/mol |
IUPAC-Name |
1,1,2,2,3,4,5,6,7-nonafluoro-3-(trifluoromethyl)indene |
InChI |
InChI=1S/C10F12/c11-3-1-2(4(12)6(14)5(3)13)8(16,17)9(18,19)7(1,15)10(20,21)22 |
InChI-Schlüssel |
QFEAAXPVUPDIKO-UHFFFAOYSA-N |
Kanonische SMILES |
C12=C(C(=C(C(=C1F)F)F)F)C(C(C2(C(F)(F)F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[1-(2-Aminoethyl)-4,5-dihydro-1H-imidazol-2-yl]octadecan-1-one](/img/structure/B14629942.png)
![[1,1'-Biphenyl]-4-amine, N,N-bis(4-methoxyphenyl)-](/img/structure/B14629944.png)

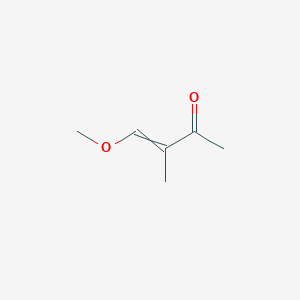
![5H-Furo[3,2-g][1]benzopyran, 2,3,6,7-tetrahydro-](/img/structure/B14629955.png)
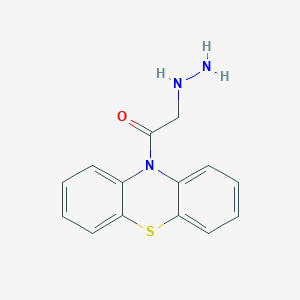
![Di([1,1'-biphenyl]-2-yl)ditellane](/img/structure/B14629971.png)
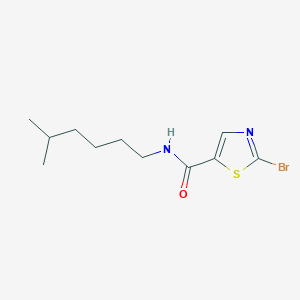


![[(1R)-2,2,4-Trimethylcyclopent-3-en-1-yl]acetaldehyde](/img/structure/B14629987.png)

